molecular formula C17H17NO3 B14619455 2-(3,4,5-trimethoxyphenyl)-1H-indole CAS No. 58697-56-6

2-(3,4,5-trimethoxyphenyl)-1H-indole

Cat. No.: B14619455
CAS No.: 58697-56-6
M. Wt: 283.32 g/mol
InChI Key: BSAXUDHEHFJVFG-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-1H-indole is a chemical compound that features a trimethoxyphenyl group attached to an indole core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-indole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which is crucial for cell division. This interaction can lead to the disruption of cellular processes, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-indole stands out due to its indole core, which is a common motif in many biologically active compounds. This structure allows for unique interactions with biological targets, enhancing its potential therapeutic applications .

Properties

CAS No.

58697-56-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-indole

InChI

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)14-8-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3

InChI Key

BSAXUDHEHFJVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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